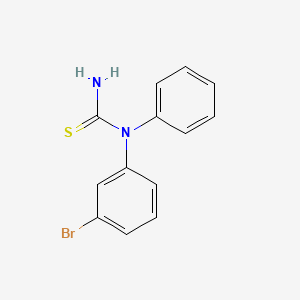

N-(3-Bromophenyl)-N-phenyl-Thiourea

Description

Contextual Significance of Thiourea (B124793) Derivatives in Scientific Research

Thiourea derivatives are a class of organic compounds that have garnered significant attention in various fields of scientific research. Their versatile structure, characterized by a central thiocarbonyl group flanked by amino groups, allows for a wide range of substitutions, leading to a vast library of compounds with diverse properties. mdpi.com These derivatives are pivotal in organic synthesis, serving as precursors for various heterocyclic compounds. mdpi.com

In medicinal chemistry, thiourea derivatives are investigated for a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.commdpi.com Their ability to form stable complexes with metal ions also makes them valuable in the development of new therapeutic agents and sensors. mdpi.com Furthermore, thiourea derivatives are explored in materials science for applications in creating polymers, dyes, and photographic materials. mdpi.com In the realm of agriculture, they have shown promise as pesticides and plant growth regulators. acs.org The capacity of thiourea derivatives to participate in hydrogen bonding makes them interesting models for studies in solid-state chemistry. nih.gov

Historical Perspective on the Academic Investigation of N-(3-Bromophenyl)-N-phenyl-Thiourea

The academic investigation of this compound is rooted in the broader exploration of thiourea derivatives. Early research on thiourea compounds primarily focused on their synthesis and fundamental chemical properties. Over time, as the diverse applications of thiourea derivatives became more apparent, researchers began to systematically synthesize and characterize novel analogues, including those with halogen substitutions like this compound.

Specific studies on this compound have often been part of larger investigations into the structure-activity relationships of a series of related compounds. For instance, research has been conducted on the synthesis and structural characterization of similar compounds, such as 1-(3-Bromophenyl)thiourea, to understand how molecular conformation is influenced by substitutions on the phenyl ring. researchgate.net The synthesis of related phenylthiourea-based heterocycles has also been a focus, aiming to create novel compounds with potential biological activities. tandfonline.com

Scope and Objectives of Current Research Trajectories for this compound

Current research involving this compound is primarily directed towards its potential applications in medicinal chemistry and materials science. The objectives of these research trajectories include:

Synthesis of Novel Derivatives: Researchers are focused on using this compound as a building block for the synthesis of more complex molecules and metal complexes. The goal is to create new compounds with enhanced or novel biological activities.

Structural Analysis: Detailed characterization of the molecular and crystal structure of this compound and its derivatives is a key objective. This includes the use of techniques like X-ray crystallography to understand intermolecular interactions, which can influence the compound's physical and biological properties. researchgate.net

Evaluation of Biological Activity: A significant area of research is the screening of this compound and its derivatives for various biological activities. This includes testing for antimicrobial, anticancer, and enzyme inhibition properties. mdpi.comnih.gov For example, studies on similar thiourea derivatives have investigated their potential as enzyme inhibitors. nih.gov

Computational Studies: Theoretical and computational chemistry are employed to predict the properties and activities of this compound. These studies help in understanding the mechanisms of action and in designing new derivatives with desired characteristics. researchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| IUPAC Name | N-(3-bromophenyl)-N'-phenylthiourea |

| CAS Registry Number | 17371-67-4 chemicalbook.com |

| Molecular Formula | C₁₃H₁₁BrN₂S |

| Molecular Weight | 307.21 g/mol |

Synthesis and Characterization

The synthesis of this compound is typically achieved through standard methods for forming thiourea derivatives. A common route involves the reaction of phenyl isothiocyanate with 3-bromoaniline (B18343) in a suitable solvent. tandfonline.com

The characterization of the synthesized compound relies on a combination of spectroscopic and analytical techniques to confirm its structure and purity. These methods include:

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) in the compound, which should match the calculated values for the molecular formula. tandfonline.com

Applications in Academic Research

This compound is utilized in various domains of academic research, primarily as a scaffold for developing new chemical entities.

Chemical Synthesis

In chemical synthesis, this compound serves as a versatile intermediate. Its reactive thiourea moiety can participate in a variety of chemical transformations to create more complex heterocyclic structures. For example, it can be used as a precursor in the synthesis of thiazole (B1198619) and pyrimidine (B1678525) derivatives, which are classes of compounds with significant biological activities. mdpi.comtandfonline.com

Medicinal Chemistry

The field of medicinal chemistry explores the potential of this compound as a lead compound for drug discovery. The presence of the bromine atom and the phenylthiourea (B91264) core are of interest for their potential to interact with biological targets. Research in this area often involves synthesizing a series of analogues and evaluating their biological effects. Thiourea derivatives, in general, have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. mdpi.comresearchgate.net

Materials Science

In materials science, the ability of thiourea derivatives to form hydrogen bonds and coordinate with metal ions makes them attractive for the design of new materials. While specific research on this compound in this area is emerging, the broader class of compounds is studied for applications such as the development of sensors and corrosion inhibitors. nih.govijcrt.org

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-1-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2S/c14-10-5-4-8-12(9-10)16(13(15)17)11-6-2-1-3-7-11/h1-9H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUVVVHQQYPNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC(=CC=C2)Br)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromophenyl N Phenyl Thiourea

Conventional Synthesis Routes and Optimization for N-(3-Bromophenyl)-N-phenyl-Thiourea

The most common and well-established method for synthesizing N,N'-disubstituted thioureas, including this compound, involves the reaction of an amine with an isothiocyanate. This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group.

Reactant Selection and Reaction Conditions in this compound Synthesis

The synthesis of this compound can be approached in two primary ways, differing in the selection of the starting amine and isothiocyanate:

Route A: Reaction of 3-bromoaniline (B18343) with phenyl isothiocyanate.

Route B: Reaction of aniline (B41778) with 3-bromophenyl isothiocyanate.

Both routes are viable, and the choice often depends on the commercial availability and cost of the respective reactants. The reaction is typically carried out in an organic solvent. Common solvents for this type of reaction include dichloromethane (B109758) (DCM), toluene, ethanol (B145695), and acetone. tandfonline.commdpi.com

The reactivity of the amine plays a crucial role in the reaction conditions. While aliphatic amines are generally highly reactive and the reaction often proceeds readily at room temperature, aromatic amines, such as 3-bromoaniline and aniline, are less nucleophilic. Therefore, the synthesis of this compound may require heating to proceed at a reasonable rate. chemicalbook.com In some cases, the addition of a base, such as triethylamine (B128534) (TEA), can be beneficial to deprotonate the amine and increase its nucleophilicity, thereby facilitating the reaction. chemicalbook.com

A general procedure involves dissolving the amine in a suitable solvent and then adding the isothiocyanate dropwise with stirring. The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific reactants and conditions.

| Reactant 1 | Reactant 2 | Solvent | Conditions |

| 3-Bromoaniline | Phenyl isothiocyanate | Toluene | Reflux |

| Aniline | 3-Bromophenyl isothiocyanate | Dichloromethane | Room Temperature or Reflux |

| 3-Bromoaniline | Phenyl isothiocyanate | Ethanol | Reflux |

Table 1: Conventional Reactant and Solvent Combinations for Synthesis

Yield Enhancement and Purity Considerations in this compound Preparation

To maximize the yield and ensure the high purity of the final product, several factors need to be considered. The purity of the starting materials is paramount; impurities in the amine or isothiocyanate can lead to the formation of unwanted byproducts. Anhydrous reaction conditions are often preferred to prevent the hydrolysis of the isothiocyanate.

Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. The crude product can then be collected by filtration. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. semanticscholar.org This process helps to remove any unreacted starting materials and byproducts. The purity of the synthesized this compound can be assessed using standard analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. tandfonline.commdpi.com

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce the use of hazardous solvents, minimize waste, and lower energy consumption.

One promising green approach for the synthesis of thiourea (B124793) derivatives is the use of microwave-assisted synthesis . rsc.orgmdpi.comnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. For the synthesis of this compound, a mixture of the amine and isothiocyanate in a polar solvent can be subjected to microwave irradiation for a few minutes to achieve the desired product.

Another green technique is ultrasound-assisted synthesis . Sonication can enhance mass transfer and accelerate the reaction between the amine and isothiocyanate, often under milder conditions than conventional heating. rsc.orgnih.gov

The use of alternative, greener solvents is also a key aspect of green chemistry. Research has explored the use of water or deep eutectic solvents (DES) for the synthesis of thioureas, which can reduce the reliance on volatile and often toxic organic solvents. mdpi.comcore.ac.uk

Mechanochemical synthesis , which involves grinding solid reactants together, often in the absence of a solvent (solvent-free synthesis), presents another eco-friendly alternative. This method can lead to high yields and reduced waste.

| Method | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yield, reduced energy consumption |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, milder conditions | Faster reactions, potentially higher selectivity |

| Green Solvents (e.g., Water, DES) | Reduced use of hazardous solvents | Improved safety, lower environmental impact |

| Mechanochemical Synthesis | Solvent-free or reduced solvent conditions | Reduced waste, simplified workup |

Table 2: Novel and Green Synthesis Approaches

Scale-Up Considerations for Laboratory Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

One of the primary challenges in scaling up exothermic reactions, such as the formation of thioureas, is heat management . On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, potentially causing side reactions or decomposition of the product. Therefore, efficient stirring and controlled addition of reagents are crucial. The use of a jacketed reactor with a circulating cooling fluid may be necessary to maintain the optimal reaction temperature.

Mixing is another critical parameter. Inadequate mixing can lead to localized high concentrations of reactants, which can result in the formation of byproducts and a decrease in yield. The choice of stirrer and its speed should be optimized for the specific reactor geometry and reaction volume.

The workup and purification procedures also need to be adapted for larger quantities. Filtration of large volumes of solid product may require specialized equipment. Similarly, recrystallization on a large scale may necessitate the use of larger vessels and careful control of the cooling rate to obtain crystals of the desired size and purity.

For industrial-scale synthesis, continuous-flow chemistry offers significant advantages over traditional batch processing. nih.gov In a flow reactor, reactants are continuously mixed and reacted in a small, well-controlled environment. This allows for excellent heat and mass transfer, improved safety, and consistent product quality. The synthesis of thioureas in a continuous-flow system could offer a more efficient and scalable manufacturing process.

Structural Elucidation and Advanced Characterization of N 3 Bromophenyl N Phenyl Thiourea

Single Crystal X-ray Diffraction Analysis of N-(3-Bromophenyl)-N-phenyl-Thiourea

The compound crystallizes in the triclinic space group P-1. The unit cell parameters, which define the fundamental repeating unit of the crystal, have been determined as follows:

| Crystal Parameter | Value |

| a | 5.5308 (8) Å |

| b | 8.5316 (12) Å |

| c | 9.4249 (14) Å |

| α | 103.500 (3)° |

| β | 90.878 (3)° |

| γ | 97.232 (4)° |

| Volume | 428.54 (11) ų |

| Z (Molecules/unit cell) | 2 |

Table 1: Crystal data and structure refinement for this compound. nih.govresearchgate.net

In the crystalline state, the molecule adopts a specific conformation defined by the rotational arrangement around its single bonds. The thiourea (B124793) core (S1/N1/N2/C7) is nearly planar, with a root-mean-square deviation of just 0.004 Å. nih.govresearchgate.net A significant twist is observed between this thiourea plane and the 3-bromophenyl ring.

The relative orientation of the key functional groups is best described by torsion angles. A critical torsion angle, C6-N1-C7-N2, is 15.1(4)°, indicating a slight deviation from a fully planar arrangement within the N-C-N segment of the thiourea moiety. nih.govresearchgate.net The dihedral angle between the thiourea group and the benzene (B151609) ring is a substantial 66.72 (15)°. nih.govresearchgate.net This perpendicular orientation minimizes steric hindrance between the two rings.

Selected torsion angles that define the molecular shape are provided below:

| Torsion Angle | Value (°) |

| C6-N1-C7-N2 | 15.1 (4) |

| C6-N1-C7-S1 | -164.2 (2) |

| C7-N1-C6-C1 | -123.6 (3) |

| C7-N1-C6-C5 | 58.4 (4) |

| Br1-C4-C5-C6 | -177.34 (19) |

Table 2: Key torsion angles for this compound. researchgate.net

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. These interactions are crucial in dictating the final solid-state assembly. The primary hydrogen bonds involve the amine protons (N-H) as donors and the sulfur atom of the thiourea group (C=S) as an acceptor.

Specifically, molecules are linked via N-H···S and N-H···N hydrogen bonds. nih.gov This pattern of hydrogen bonding is a common feature in many thiourea derivatives, often leading to the formation of infinite chains or dimeric motifs. iucr.orgiucr.org In this particular structure, these interactions result in the formation of two-dimensional sheets. nih.govresearchgate.net

The geometry of these key intermolecular interactions is detailed in the following table:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1N1···S1 | 0.92 | 2.58 | 3.483 (3) | 168.0 |

| N2-H1N2···S1 | 1.05 | 2.45 | 3.435 (3) | 157.1 |

| N2-H2N2···Br1 | 0.92 | 2.76 | 3.636 (3) | 159.9 |

Table 3: Hydrogen bond geometry for this compound. researchgate.net

This sheet-like arrangement is a significant supramolecular motif. The interaction of the N-H groups with the thiocarbonyl sulfur is a robust interaction that often leads to predictable packing patterns in related compounds, such as the formation of infinite chains or hydrogen-bonded pairs. iucr.orgresearchgate.net The interplay of these strong hydrogen bonds, supplemented by weaker interactions, creates a stable and well-ordered three-dimensional crystalline solid.

Advanced Spectroscopic Characterization of this compound

Spectroscopic methods provide complementary information to diffraction techniques by probing the electronic and vibrational properties of the molecule.

For a compound like this compound, one would expect the following characteristic signals:

¹H NMR:

Signals for the N-H protons, which are typically broad and appear in the downfield region (δ 9-10 ppm), influenced by hydrogen bonding and solvent.

A complex series of multiplets in the aromatic region (δ 7-8 ppm) corresponding to the protons on the two different phenyl rings. The protons on the 3-bromophenyl ring will show distinct splitting patterns due to their positions relative to the bromine atom and the thiourea linkage.

¹³C NMR:

A characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 180-185 ppm. This is a key identifier for the thiourea group.

Multiple signals in the aromatic region (δ 110-145 ppm) for the carbon atoms of the phenyl rings. The carbon attached to the bromine atom (C-Br) would appear in this region, its exact shift influenced by the halogen's inductive and resonance effects.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. bdu.ac.in For this compound, key vibrational modes are associated with the N-H, C-N, and C=S groups.

Based on studies of similar thiourea derivatives, such as 1,3-diphenyl thiourea, the following spectral features are expected: researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=S | Stretching | 700 - 850 (often coupled) |

| C-N | Stretching | 1280 - 1500 |

| N-C=S | Bending | ~1280 |

Table 4: Expected characteristic vibrational frequencies for this compound.

The N-H stretching vibrations typically appear as broad bands in the IR spectrum due to hydrogen bonding. researchgate.net The C=S stretching vibration is often coupled with other modes, making its assignment complex, but it is a key feature in the fingerprint region of the spectrum. researchgate.net The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its core functional groups. bdu.ac.in

Mass Spectrometry Techniques for Structural Confirmation of this compound

Mass spectrometry is an indispensable analytical technique for the structural elucidation of newly synthesized compounds, providing vital information about the molecular weight and fragmentation pattern. For N-(3-Bromophenyl)-N'-phenyl-thiourea, mass spectrometry confirms the molecular structure by identifying the molecular ion peak and characteristic fragment ions that correspond to the cleavage of specific bonds within the molecule.

Electron ionization (EI) is a commonly employed technique for the analysis of such organic molecules. In EI-MS, the sample is bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion (M⁺•). The molecular weight of N-(3-Bromophenyl)-N'-phenyl-thiourea is 307.21 g/mol , calculated from its molecular formula, C₁₃H₁₁BrN₂S. Due to the presence of bromine, which has two stable isotopes,⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (m/z and m/z+2).

The molecular ion of N-(3-Bromophenyl)-N'-phenyl-thiourea is anticipated to be observed at m/z 307 and 309. Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is dictated by the stability of the resulting ions and neutral species. For diaryl thioureas, fragmentation often occurs at the C-N and C-S bonds.

Detailed research on analogous compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals common fragmentation pathways that are applicable to N-(3-Bromophenyl)-N'-phenyl-thiourea. researchgate.net The fragmentation of the thiourea core and the substituted phenyl rings leads to a series of diagnostic ions.

Key expected fragmentation pathways for N-(3-Bromophenyl)-N'-phenyl-thiourea include:

Cleavage of the C-N bonds: The bonds between the phenyl rings and the nitrogen atoms of the thiourea group are susceptible to cleavage. This can result in the formation of phenyl isothiocyanate (C₆H₅NCS, m/z 135) and 3-bromoaniline (B18343) (BrC₆H₄NH₂, m/z 171/173) fragments, or their corresponding radical cations.

Formation of aniline (B41778) and bromophenyl isothiocyanate: Alternatively, cleavage can lead to the formation of aniline (C₆H₅NH₂, m/z 93) and 3-bromophenyl isothiocyanate (BrC₆H₄NCS, m/z 213/215).

Fragmentation of the phenyl rings: The phenyl and bromophenyl rings can also undergo fragmentation, leading to the loss of smaller neutral molecules like HCN. For instance, the phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment.

Cleavage involving the sulfur atom: Fragmentation can also involve the thiocarbonyl group (C=S), potentially leading to the formation of ions containing sulfur.

The following table summarizes the expected major fragment ions for N-(3-Bromophenyl)-N'-phenyl-thiourea based on the analysis of related compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 307/309 | Molecular Ion [M]⁺ | [C₁₃H₁₁BrN₂S]⁺ |

| 213/215 | 3-Bromophenyl isothiocyanate | [BrC₆H₄NCS]⁺ |

| 171/173 | 3-Bromoaniline | [BrC₆H₄NH₂]⁺ |

| 155/157 | Bromophenyl cation | [BrC₆H₄]⁺ |

| 135 | Phenyl isothiocyanate | [C₆H₅NCS]⁺ |

| 93 | Aniline | [C₆H₅NH₂]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

This detailed fragmentation data, particularly the isotopic signature of bromine-containing fragments, provides unambiguous confirmation of the structure of N-(3-Bromophenyl)-N'-phenyl-thiourea.

Computational and Theoretical Investigations of N 3 Bromophenyl N Phenyl Thiourea

Density Functional Theory (DFT) Studies on N-(3-Bromophenyl)-N-phenyl-Thiourea

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to determine ground-state properties, including electronic distribution, molecular geometry, and vibrational frequencies. arxiv.org

The electronic properties of this compound are governed by the interplay between the phenyl rings, the thiourea (B124793) backbone, and the bromine substituent. DFT studies on analogous aryl-substituted thioureas reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. nih.gov The HOMO is typically localized on the electron-rich thiourea moiety and the phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the molecule, and its energy level indicates the molecule's ability to accept electrons.

The presence of the bromine atom, an electron-withdrawing group, on one of the phenyl rings influences the electronic distribution. Studies on similar arylhalide substituted molecules show they tend to be better electrophilic compounds compared to simple diphenylthiourea. researchgate.netscispace.com The interaction between the thiourea moiety and the aryl groups can lead to significant delocalization of electrons. scispace.com This delocalization affects the HOMO-LUMO energy gap, a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Like other N,N'-disubstituted thioureas, this compound can exist in several conformations due to rotation around the C-N bonds of the thiourea core. The primary conformers are typically designated as trans-trans (TT), cis-trans (CT), and cis-cis (CC), referring to the orientation of the phenyl groups relative to the C=S bond.

Computational studies on diarylhalidethiourea compounds have shown that the TT and CT configurations are the most stable and likely to coexist. researchgate.netscispace.com The CC configuration is generally the least energetically favorable due to significant steric repulsion between the bulky aryl substituents. scispace.com The CT configuration is often preferred as it allows for favorable delocalization between one substituent and the thiourea moiety, while the TT configuration can be stabilized by intermolecular interactions in a crystal lattice. scispace.com For arylhalide substituted thioureas, including those with bromine, the interaction energy between dimeric molecules has been shown to be significant, with a Ph-Br substituted compound having a high interaction energy, suggesting strong intermolecular attraction. scispace.com

Table 1: Predicted Relative Stability of this compound Conformers This table is illustrative, based on findings for analogous diarylhalidethiourea compounds. scispace.com

| Conformer | Phenyl Group Orientation | Relative Energy | Stability | Notes |

| cis-cis (CC) | Both cis to the C=S bond | High | Least Stable | Disfavored due to high steric repulsion between the phenyl and 3-bromophenyl rings. scispace.com |

| trans-trans (TT) | Both trans to the C=S bond | Low | Stable | Often stabilized by intermolecular hydrogen bonding in the solid state. scispace.com |

| cis-trans (CT) | One cis, one trans to the C=S bond | Lowest | Most Stable | Often the most energetically favorable due to a balance of steric factors and electronic delocalization. scispace.com |

DFT calculations can accurately predict spectroscopic parameters, which are invaluable for the structural characterization of the compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify characteristic vibrational frequencies. For this compound, key predicted bands would include N-H stretching vibrations, C=S (thiocarbonyl) stretching, and various C-N and aromatic C-C stretching modes. In related N-benzoyl thiourea derivatives, the N-H stretches appear around 3052-3273 cm⁻¹, the C=S stretch is observed near 1244-1260 cm⁻¹, and aromatic C-H signals are also prominent. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For this molecule, the protons of the two N-H groups are expected to appear as distinct singlets at high chemical shifts (δ > 9 ppm), a characteristic feature of thiourea derivatives. nih.gov The aromatic protons on the phenyl and 3-bromophenyl rings would produce complex multiplet signals in the δ 7-8 ppm region. In the ¹³C NMR spectrum, the most deshielded carbon is the thiocarbonyl (C=S) carbon, predicted to have a chemical shift in the range of δ 179-181 ppm. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table presents typical ranges based on experimental data for analogous compounds. researchgate.netnih.govresearchgate.net

| Parameter | Functional Group | Predicted Range |

| IR Frequency (cm⁻¹) | N-H stretch | 3050 - 3300 |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C=C stretch (aromatic) | 1510 - 1600 | |

| C-N stretch | 1170 - 1200 | |

| C=S stretch | 1240 - 1260 | |

| ¹H NMR Shift (ppm) | N-H protons | 9.0 - 12.5 |

| Aromatic protons | 7.0 - 8.5 | |

| ¹³C NMR Shift (ppm) | C=S (thiocarbonyl) | 179 - 182 |

| Aromatic carbons | 115 - 145 |

Molecular Docking Simulations of this compound with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is crucial for drug discovery, as it helps identify potential biological targets and understand the molecular basis of a ligand's activity.

Docking studies performed on a wide range of phenylthiourea (B91264) derivatives reveal a consistent pattern of interaction with protein active sites. biointerfaceresearch.com The thiourea core is a key pharmacophore, capable of forming multiple hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. biointerfaceresearch.com

For this compound, it is predicted that the N-H moieties would form critical hydrogen bonds with amino acid residues such as glutamic acid, alanine, leucine, and asparagine in a target's binding pocket. biointerfaceresearch.comnih.gov The phenyl rings are capable of forming hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. These combined interactions anchor the ligand within the active site of a protein.

Table 3: Common Ligand-Protein Interactions for Phenylthiourea Scaffolds

| Interaction Type | Molecular Feature | Common Interacting Residues |

| Hydrogen Bonding (Donor) | Thiourea N-H groups | Asp, Glu, Ala, Leu, Asn, Ser biointerfaceresearch.comnih.gov |

| Hydrogen Bonding (Acceptor) | Thiourea C=S group | Thr, Gln, His |

| Hydrophobic Interactions | Phenyl rings | Ile, Leu, Val, Ala nih.govresearchgate.net |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp |

| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

The binding affinity, often expressed as a docking score (in kcal/mol) or an inhibitory concentration (IC₅₀), quantifies the strength of the interaction between the ligand and its target. While specific docking studies for this compound are not widely published, data from analogous compounds demonstrate that thiourea derivatives can achieve high binding affinities to various biological targets.

For example, different phenylthiourea derivatives have shown potent inhibitory activity against targets like checkpoint kinase 1, BRAF(V600E) protein kinase, and human epidermal growth factor receptor 2 (HER-2). biointerfaceresearch.comjppres.com Docking simulations for these compounds show that the ligand fits snugly into the inhibitor binding cavity of the target protein, often mimicking the binding mode of a known native ligand or inhibitor. nih.gov The predicted binding affinity for this compound would depend on the specific topology and amino acid composition of the target protein's active site.

Table 4: Examples of Predicted Binding Affinities for Thiourea Derivatives Against Biomolecular Targets This table shows data for analogous compounds to illustrate the potential of the thiourea scaffold. The specific target and affinity for this compound would require a dedicated study.

| Thiourea Derivative | Biomolecular Target | Reported Binding Affinity / Activity | Reference |

| 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) thioureas | Human Adenosine A₂A Receptor | Good correlation between docking score and activity | nih.gov |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | Docking Score: -67.19 kcal/mol | jppres.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras protein pathway | IC₅₀ = 0.2 µM (A549 cell line) | biointerfaceresearch.com |

| Dioxin-containing pyrazoline thiourea | HER-2 | IC₅₀ = 0.03 µM | biointerfaceresearch.com |

Quantum Chemical Calculations on Reactivity and Reaction Pathways of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These methods can predict various properties that govern how a molecule interacts with other chemical species and the likely pathways of its reactions.

For this compound, DFT calculations would typically be employed to optimize the molecule's three-dimensional geometry and to compute its electronic properties. Key aspects of its reactivity can be understood by analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. In thiourea derivatives, the sulfur atom is typically an electron-rich center, while the N-H protons are electron-poor, enabling them to act as hydrogen-bond donors. This dual-binding capability is a hallmark of thiourea-based catalysts. nih.gov

Furthermore, quantum chemical calculations can map out the potential energy surfaces for various reaction pathways. This involves locating transition states—the highest energy points along a reaction coordinate—and calculating their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such studies could, for example, detail the mechanism of its synthesis from 3-bromoaniline (B18343) and phenyl isothiocyanate or its participation in reactions like nucleophilic acyl substitution. jppres.com While specific data for this compound is not published, the table below illustrates the kind of data that would be generated from such a study.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Sulfur | -0.45 e | Quantifies the partial charge, indicating a nucleophilic site. |

| Mulliken Charge on N-H Protons | +0.25 e | Quantifies the partial charge, indicating electrophilic sites for H-bonding. |

Note: The values in this table are illustrative and not based on actual published experimental or computational results for this specific molecule. They represent the type of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior of this compound in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation provides a detailed view of the dynamic behavior of a molecule in a specific environment, such as in a solvent, which is not available from static quantum chemical calculations.

For this compound, MD simulations would reveal its conformational flexibility in solution. The molecule possesses several rotatable bonds, particularly the C-N bonds of the thiourea core and the C-N bonds connecting to the phenyl rings. The simulations would track the torsional angles of these bonds to identify the most stable conformers and the energy barriers between them. The presence of the bromine substituent and the two phenyl groups influences the accessible conformations due to steric hindrance and electronic effects.

MD simulations are also crucial for understanding solvation. By explicitly modeling solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), one can analyze the formation and dynamics of the solvation shell around the thiourea derivative. Key analyses would include:

Radial Distribution Functions (RDFs): To determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, such as the thiourea sulfur or the N-H protons.

Hydrogen Bonding Analysis: To quantify the number and lifetime of hydrogen bonds formed between the solute's N-H groups and solvent molecules, or between the solvent and the sulfur atom. Studies on other substituted N-phenylthiourea derivatives have used MD simulations to trace interaction profiles and the formation of hydrogen bonds. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Solution

| Parameter | Description | Example Value/Setting |

| Force Field | A set of parameters to describe the potential energy of the system. | GROMOS, AMBER, or OPLS-AA |

| Solvent | The medium in which the solute is simulated. | SPC/E water model or explicit DMSO |

| System Size | The number of atoms in the simulation box. | ~10,000 atoms (1 solute, ~3,000 solvent molecules) |

| Ensemble | The thermodynamic conditions being simulated. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | The temperature of the simulation. | 298 K (25 °C) |

| Pressure | The pressure of the simulation. | 1 bar |

| Simulation Time | The duration of the simulated physical time. | 100 nanoseconds (ns) |

| Time Step | The interval between successive calculations of forces. | 2 femtoseconds (fs) |

Note: This table represents a typical setup for an MD simulation and is for illustrative purposes.

Coordination Chemistry of N 3 Bromophenyl N Phenyl Thiourea

N-(3-Bromophenyl)-N-phenyl-Thiourea as a Ligand in Metal Complexes

This compound acts as a versatile ligand, forming stable complexes with various transition metals. materialsciencejournal.org The coordination behavior is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The synthesis of metal complexes with this compound and related thiourea (B124793) derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org Common methods include:

Direct Reaction: A straightforward approach involves mixing a solution of the thiourea ligand with a solution of a metal salt, often a halide or perchlorate, in a solvent like methanol, ethanol (B145695), or acetone. materialsciencejournal.orgresearchgate.net The resulting complex often precipitates from the solution and can be isolated by filtration. materialsciencejournal.org For instance, complexes of the type ML2 and ML2Cl2 have been synthesized by reacting N-phenyl-N'-[substituted phenyl] thioureas with transition metal salts in a 2:1 ligand-to-metal ratio. materialsciencejournal.org The reaction mixture is typically stirred for a period to ensure complete complexation. materialsciencejournal.org

In Situ Synthesis: In some cases, the ligand itself is synthesized in the same reaction vessel as the complexation reaction. This can involve reacting an isothiocyanate with an amine to form the thiourea ligand, followed by the addition of the metal salt. tandfonline.com

Control of Stoichiometry and Reaction Conditions: The stoichiometry of the reactants is a critical factor that determines the nature of the final product. By carefully controlling the ligand-to-metal ratio, different complex formulations can be achieved. materialsciencejournal.org Temperature and reaction time also play significant roles in the successful synthesis and isolation of these complexes. nih.gov

The isolation and purification of the synthesized complexes are typically achieved through filtration, washing with appropriate solvents to remove unreacted starting materials, and drying under vacuum. materialsciencejournal.org

Table 1: Examples of Synthesis Methods for Thiourea Metal Complexes

| Ligand | Metal Salt | Solvent | Method | Resulting Complex Type |

| N-phenyl-N'-[substituted phenyl] thiourea | Metal Chloride | Methanol/Acetone | Stirring at room temperature | ML2 or ML2Cl2 |

| N-phenyl- Ń-(3-carboxyphenol) thiourea (PCTH) | MCl2 (M=Cu(II), Co(II)) | Not specified | Not specified | [M(PCTH)2Cl2] |

| N-phenyl- Ń-(3-carboxyphenol) thiourea (PCTH) | MCl2 (M=Zn(II), Pb(II)) | Not specified | Not specified | [M(PCT)2] |

| 1-(4-acetylphenyl)−3-phenylthiourea | Not applicable | Toluene | Reflux | Ligand Synthesis |

This table is generated based on data from multiple sources. materialsciencejournal.orgresearchgate.nettandfonline.com

Thiourea derivatives, including this compound, exhibit diverse chelation modes, primarily coordinating through the sulfur and nitrogen atoms. nih.govresearchgate.net The specific coordination mode depends on factors such as the metal ion, the pH of the medium, and the steric and electronic properties of the substituents on the thiourea framework.

Monodentate Coordination: The most common coordination mode involves the sulfur atom of the thiocarbonyl group acting as a soft donor, binding to a single metal center. materialsciencejournal.orgresearchgate.net

Bidentate Coordination: Bidentate chelation can occur through the sulfur atom and one of the nitrogen atoms of the thiourea backbone, forming a stable chelate ring. researchgate.netmdpi.com For instance, in some copper(II) complexes with 1,3-disubstituted thiourea derivatives, the ligand coordinates in a bidentate fashion via the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com Another possibility for bidentate coordination in substituted thioureas is through the sulfur atom and an oxygen atom from a substituent group, as seen in N-phenyl-N'-[2-phenoyl] thiourea complexes with nickel. materialsciencejournal.org

Bridging Ligand: In some instances, the thiourea ligand can act as a bridging ligand, connecting two metal centers. This is often observed in polymeric or dimeric structures. researchgate.net

The coordination of this compound and its analogs to metal ions results in a variety of coordination geometries. The preferred geometry is influenced by the coordination number of the metal ion and the nature of the ligands. Common geometries include:

Square Planar: This geometry is often observed for d8 metal ions like Ni(II) and Pd(II), as well as for some Cu(II) complexes. materialsciencejournal.orgresearchgate.net In many reported complexes of N-substituted thioureas, the metal center is tetra-coordinated, forming a square planar geometry. materialsciencejournal.orgresearchgate.net

Tetrahedral: Tetrahedral geometry is common for d10 metal ions such as Zn(II) and can also be adopted by other metal ions depending on the ligand field. uaeu.ac.ae

Octahedral: With a coordination number of six, metal ions can form octahedral complexes, often involving additional ligands or solvent molecules in the coordination sphere.

"Flattened" Tetrahedron (D2d symmetry): In some cases, a distorted tetrahedral or "flattened" tetrahedron geometry has been observed for complexes with N-phenyl-N′-(3-triazolyl)thiourea. uaeu.ac.ae

Table 2: Chelation Modes and Geometries of Thiourea Complexes

| Ligand System | Metal Ion(s) | Chelation Mode | Coordination Geometry |

| N-phenyl-N'-[substituted phenyl] thiourea | Transition Metals | Monodentate (S-coordination) | Square Planar |

| 1,3-disubstituted thioureas | Cu(II) | Bidentate (S, N-coordination) | Not specified |

| N-phenyl-N'-[2-phenoyl] thiourea | Ni(II) | Bidentate (S, O-coordination) | Square Planar |

| N-phenyl-N′-(3-triazolyl)thiourea | Co(II), Ni(II), Cu(II) | Bidentate (S, N-coordination) | Tetrahedral, Square Planar, "Flattened" Tetrahedron |

This table is generated based on data from multiple sources. materialsciencejournal.orgresearchgate.netmdpi.comuaeu.ac.ae

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The C=S stretching vibration, typically observed in the fingerprint region of the spectrum, shifts upon coordination to a metal ion, indicating the involvement of the sulfur atom in bonding. mdpi.com Changes in the N-H stretching frequencies can also provide evidence for coordination through the nitrogen atoms or deprotonation of the ligand. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. nih.govnih.govscite.ai Chemical shift changes in the protons and carbons near the coordination sites provide insights into the ligand's binding to the metal center. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. researchgate.netmdpi.com The position and intensity of these bands are indicative of the coordination geometry around the metal ion. mdpi.com For example, a broad feature between 700 and 1400 nm in the electronic spectra of some copper(II) thiourea complexes corresponds to d-d transitions. mdpi.com

Elemental Analysis: Elemental analysis is used to confirm the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of metal, ligand, and any counter-ions. researchgate.net

Catalytic Applications of this compound Metal Complexes

While the primary focus of many studies on N-aryl-substituted thiourea complexes has been on their synthesis and structural characterization, there is growing interest in their potential applications in catalysis. Thiourea derivatives themselves, particularly those with specific substituents, have been recognized as effective organocatalysts. nih.gov The metal complexes derived from these ligands can exhibit enhanced or modified catalytic activity.

Thiourea-based catalysts often function through hydrogen bonding interactions, activating substrates and stabilizing transition states. nih.gov When incorporated into metal complexes, the catalytic activity can be influenced by the metal center, which can act as a Lewis acid, and the ligand framework, which can participate in hydrogen bonding or other non-covalent interactions.

Although specific catalytic applications for complexes of this compound are not extensively detailed in the provided search results, the broader class of thiourea derivatives and their metal complexes have shown promise in various organic transformations. nih.govnih.gov Research in this area is ongoing, exploring the potential of these compounds as catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov

Magnetic Properties and Electronic Structures of this compound Coordination Compounds

The magnetic properties and electronic structures of coordination compounds containing this compound are intrinsically linked to the identity and oxidation state of the central metal ion and the coordination geometry of the complex.

Paramagnetism and Diamagnetism: The magnetic behavior of these complexes is determined by the number of unpaired electrons in the d-orbitals of the metal ion. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. libretexts.org The strength of the paramagnetic effect increases with the number of unpaired electrons. libretexts.org

High-Spin and Low-Spin Complexes: For a given metal ion, the arrangement of d-electrons can result in either a high-spin or a low-spin complex, depending on the ligand field splitting energy and the electron pairing energy. libretexts.org Strong-field ligands induce a large splitting, favoring low-spin complexes with more paired electrons, while weak-field ligands lead to high-spin complexes with more unpaired electrons. libretexts.org

Magnetic Susceptibility Measurements: The magnetic properties of these complexes can be experimentally determined using techniques such as a Gouy balance, which measures the force exerted by a magnetic field on the sample. libretexts.org These measurements allow for the calculation of the magnetic moment, which provides information about the number of unpaired electrons.

Electronic Structure: The electronic structure of these coordination compounds can be investigated using a combination of experimental techniques, such as UV-Visible spectroscopy, and theoretical calculations. uaeu.ac.ae Computational methods like Density Functional Theory (DFT) can provide insights into the molecular orbitals, charge distribution, and the nature of the metal-ligand bonding. uaeu.ac.aescite.ai

The interplay between the ligand field, the metal ion's d-electron configuration, and the resulting coordination geometry ultimately dictates the magnetic properties and electronic structure of this compound coordination compounds.

Supramolecular Assemblies Involving N 3 Bromophenyl N Phenyl Thiourea

Self-Assembly Mechanisms of N-(3-Bromophenyl)-N-phenyl-Thiourea in the Solid State

The solid-state assembly of thiourea (B124793) derivatives is predominantly directed by strong and directional hydrogen bonds, primarily the N-H···S interaction. In analogues like N-(2-Bromophenyl)thiourea, intermolecular N-H···S hydrogen bonds are the primary drivers for self-assembly, linking molecules into linear chains. nih.govresearchgate.net Similarly, for 1-(3-Bromophenyl)thiourea, hydrogen bonds result in the formation of two-dimensional sheets. researchgate.net

For this compound, two principal hydrogen-bonding motifs are anticipated to dictate its self-assembly. The most common is the formation of a cyclic, centrosymmetric dimer via a pair of N-H···S hydrogen bonds. This can be extended into one-dimensional chains or more complex networks. The presence of two distinct N-H groups (one attached to the 3-bromophenyl ring and the other to the phenyl ring) offers potential for varied and complex hydrogen-bonding patterns.

The influence of different substituents on the nitrogen atoms of the thiourea core is critical in determining the final supramolecular structure. Studies on various N,N,N′-trisubstituted thioureas show that the nature of these substituents can direct the assembly towards infinite chains, discrete hydrogen-bonded pairs, or even hexameric rings. nih.gov The steric bulk and electronic properties of the 3-bromophenyl and phenyl groups in the target molecule will modulate the geometry of these assemblies.

Furthermore, the bromine atom introduces the possibility of other non-covalent interactions, such as halogen bonding (C-Br···S or C-Br···N) and C-H···π interactions, which can provide additional stability and directionality to the crystal packing, leading to robust three-dimensional networks. acs.org

A representative table of crystallographic data for a closely related compound, 1-(3-Bromophenyl)thiourea, illustrates the typical packing arrangements in such systems.

Table 1: Crystallographic Data for 1-(3-Bromophenyl)thiourea

| Parameter | Value |

|---|---|

| Formula | C₇H₇BrN₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5308 (8) |

| b (Å) | 8.5316 (12) |

| c (Å) | 9.4249 (14) |

| α (°) | 103.500 (3) |

| β (°) | 90.878 (3) |

| γ (°) | 97.232 (4) |

| Volume (ų) | 428.54 (11) |

Data sourced from a 2012 crystallographic study. researchgate.net

Co-crystallization and Host-Guest Chemistry of this compound

Co-crystallization is a powerful strategy in crystal engineering to create new solid forms with tailored properties. The thiourea moiety is an excellent functional group for forming co-crystals due to its strong hydrogen bond donor (N-H) and acceptor (C=S) capabilities. This compound can be expected to form co-crystals with a variety of molecules (co-formers) that possess complementary functional groups.

The primary interaction for co-crystal formation would likely involve hydrogen bonding between the thiourea's N-H groups and hydrogen bond acceptors on the co-former, such as carbonyls, pyridyls, or carboxylates. Conversely, the thiourea's sulfur atom can act as a hydrogen bond acceptor for donor groups on a guest molecule. This principle has been demonstrated in the co-crystallization of 2,4-diamine-6-phenyl-1,3,5-triazine with 2,5-dichlorothiophene-3-carboxylic acid, where robust N-H···O and O-H···N hydrogen bonds form a stable supramolecular heterosynthon. researchgate.net

Unexpected co-crystal formation can also occur under specific reaction conditions. For instance, attempts to synthesize a thiourea derivative from 4-aminophenazone resulted in an unanticipated co-crystal of a rearranged aminophenazone molecule with a co-former. mdpi.com This highlights the complex chemical pathways that can lead to novel supramolecular assemblies. The host-guest chemistry of this compound could be explored by utilizing its phenyl rings to form inclusion complexes with suitable guest molecules, while the thiourea group provides specific binding interactions.

Design and Characterization of Hydrogen Bond-Directed Supramolecular Architectures of this compound

The design of supramolecular architectures based on this compound relies on the predictability and directionality of hydrogen bonds. rsc.org The N-H···S hydrogen bond is the most fundamental interaction for building networks with thiourea-based molecules. nih.gov

Table 2: Representative Hydrogen Bond Geometry in Bromophenylthiourea Analogues

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N1-H1A···S1 | 0.86 | 2.68 | 3.518 (6) | 164.0 |

| N2-H2A···S1 | 0.86 | 2.58 | 3.402 (6) | 160.0 |

Geometric parameters are for N-(2-Bromophenyl)thiourea and are representative of the interactions expected. researchgate.net

In this notation, 'D' is the donor atom (Nitrogen), 'H' is the hydrogen atom, and 'A' is the acceptor atom (Sulfur).

Incorporation of this compound into Supramolecular Gels and Polymeric Materials

The ability of this compound to form extended, one-dimensional chains through directional hydrogen bonding makes it a candidate for forming supramolecular gels. Low molecular weight gelators typically self-assemble into fibrous networks that immobilize the solvent. The combination of N-H···S hydrogen bonding and π-π stacking of the phenyl rings could facilitate the formation of such self-assembled fibrillar networks.

Furthermore, this compound can be incorporated into polymeric materials to impart specific properties. Aromatic poly(thiourea)s have been investigated for their high refractive indices and optical transparency. unito.it The hydrogen bonds within these polymers are crucial for their structural integrity and properties. By synthesizing polymers with this compound moieties either in the main chain or as pendant groups, it is possible to create materials with tailored optical, thermal, and mechanical properties. The intermolecular hydrogen bonds can act as physical cross-links, enhancing the robustness of the material. Variable temperature NMR studies on poly(thiourea)s have confirmed the presence and importance of these intermolecular hydrogen bonds in solution and in the solid state. unito.it

Biological Activity and Mechanistic Studies of N 3 Bromophenyl N Phenyl Thiourea

Structure-Activity Relationship (SAR) Studies of N-(3-Bromophenyl)-N-phenyl-Thiourea and its Analogues

Impact of Substituent Modifications on Molecular Interaction and Biological Activity

The biological activity of diarylthiourea derivatives, including this compound, is significantly influenced by the nature and position of substituents on the phenyl rings. The presence of a bromine atom at the meta-position of one phenyl ring and an unsubstituted second phenyl ring are key determinants of its molecular interactions.

Research on substituted phenylthioureas has shown that the presence of halogen atoms can modulate the antimicrobial activity. ijcrt.orgorientjchem.org For instance, halogen substituents are known to influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with target enzymes or proteins. nih.gov The 3-bromo substituent in this compound is an electron-withdrawing group, which can impact the electron density distribution across the molecule, potentially enhancing its binding affinity to biological targets. nih.gov

Studies on various thiourea (B124793) derivatives have demonstrated that the type and position of the substituent on the aromatic ring are crucial for their biological effects. For example, in a series of N-cycloalkylcarbonyl-N'-arylthioureas, the nature of the substituent on the aryl ring was found to be a key factor for their antifungal activity. nih.gov Similarly, research on phenylthiourea-based pyrazole, thiazole (B1198619), and pyran compounds has highlighted the importance of specific structural features for their biological activity. tandfonline.com

The following table summarizes the general impact of substituent modifications on the biological activity of diarylthiourea analogues, providing context for the specific case of this compound.

| Substituent Modification | General Impact on Biological Activity |

| Electron-withdrawing groups (e.g., Halogens) | Often enhance antimicrobial activity by altering electronic properties and lipophilicity. The position (ortho, meta, para) is critical. mdpi.comnih.gov |

| Electron-donating groups (e.g., Alkyl) | Can either increase or decrease activity depending on the specific biological target and the steric bulk of the group. nih.gov |

| Unsubstituted Phenyl Ring | Serves as a fundamental scaffold. Modifications to this ring can fine-tune activity. |

| Thiourea Core | Essential for activity, acting as a hydrogen bond donor and acceptor, and a potential chelating group for metal ions in biological systems. mdpi.com |

Conformational Flexibility and its Influence on SAR in this compound Series

The three-dimensional conformation of N,N'-diarylthiourea derivatives is a critical factor in their biological activity. These molecules can exist in different conformations due to rotation around the C-N bonds of the thiourea linkage. The primary conformers are typically referred to as syn-syn, syn-anti, and anti-anti, based on the orientation of the N-H protons relative to the thiocarbonyl sulfur atom.

A study on the conformers of N,N'-diphenylthiourea derivatives revealed that while the unfolded anti-anti conformer is often considered the catalytically active form in thiourea catalysis, intramolecular noncovalent interactions can favor the folded syn-syn conformer. nih.gov London dispersion forces were identified as a key interaction that can shift the equilibrium towards the syn-syn conformer, particularly with bulky substituents. nih.gov This conformational preference can, in some cases, lead to reduced catalytic or biological activity if the anti-anti conformer is required for target binding.

The conformational state of this compound, influenced by the interplay of steric and electronic effects of the bromo-substituent and the phenyl rings, will therefore dictate its ability to adopt the optimal geometry for interacting with its biological target. The flexibility to adopt different conformations can be advantageous, allowing for an "induced fit" at the active site of an enzyme or receptor.

The table below illustrates the key conformations of diarylthioureas and their potential relevance to biological activity.

| Conformation | Description | Potential Influence on Biological Activity |

| anti-anti | Both N-H bonds are oriented away from the sulfur atom. This is an extended, unfolded conformation. | Often considered the active conformation in hydrogen-bond donating catalysis. |

| syn-anti | One N-H bond is oriented towards the sulfur atom, and the other is oriented away. | An intermediate conformation that may be populated in solution. |

| syn-syn | Both N-H bonds are oriented towards the sulfur atom, leading to a folded conformation. | Can be stabilized by intramolecular interactions, potentially reducing the population of the active anti-anti conformer. nih.gov |

Mechanistic Investigations of Specific Biological Activities of this compound

While specific mechanistic studies on this compound are limited, the broader class of thiourea derivatives has been investigated for various biological activities, particularly as antimicrobial agents. The proposed mechanisms often involve disruption of cellular processes essential for microbial survival.

Antimicrobial Mechanisms of this compound

Thiourea derivatives are known to exhibit a wide range of antimicrobial activities. ijcrt.org The presence of both sulfur and nitrogen atoms in the thiourea moiety allows these compounds to act as effective ligands for metal ions, which can be crucial for their biological action. mdpi.com

Antibacterial Mechanisms of Action of this compound

The antibacterial mechanisms of thiourea derivatives are often multifactorial. Some proposed mechanisms include:

Inhibition of Essential Enzymes: Thioureas can inhibit enzymes that are vital for bacterial survival. For instance, some thiourea derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV in Staphylococcus aureus. nih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

Disruption of Cell Membrane Integrity: The lipophilic nature of diarylthioureas can facilitate their insertion into the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. nih.gov

Inhibition of Cell Division: Some antimicrobial compounds exert their effect by interfering with bacterial cell division. nih.gov

Chelation of Metal Ions: The thiourea core can chelate metal ions that are essential cofactors for various bacterial enzymes. By sequestering these ions, the compound can disrupt metabolic pathways.

The antibacterial activity of this compound likely involves one or more of these mechanisms, with the bromo-substituent potentially enhancing its ability to interact with specific bacterial targets.

Antifungal Mechanisms of Action of this compound

The antifungal activity of thiourea derivatives has also been a subject of considerable research. nih.gov The proposed mechanisms of action against fungi often parallel those seen in bacteria, but with some distinctions related to the unique biology of fungal cells.

Inhibition of Ergosterol (B1671047) Biosynthesis: A common target for antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Inhibition of enzymes in this pathway disrupts membrane structure and function. While not definitively shown for this specific compound, it is a plausible mechanism for thiourea derivatives.

Inhibition of Fungal Enzymes: Thiourea derivatives may inhibit specific fungal enzymes. For example, fungal carbonic anhydrase has been proposed as a potential target for some antifungal agents. nih.gov

Disruption of the Fungal Cell Wall: The fungal cell wall, composed of chitin (B13524) and glucans, is another potential target. Compounds that interfere with the synthesis or integrity of the cell wall can lead to fungal cell lysis.

The antifungal activity of this compound would be contingent on its ability to penetrate the fungal cell and interact with one of these critical cellular components or pathways.

Anticancer Mechanisms of Action of this compound

The anticancer effects of thiourea derivatives are often multifaceted, involving the induction of programmed cell death (apoptosis), interference with the cell division cycle, and the halting of cancer cell growth.

Induction of Apoptosis Pathways by this compound

A primary mechanism by which many anticancer agents, including thiourea derivatives, exert their effects is through the induction of apoptosis. This process of programmed cell death is a critical safeguard against the proliferation of malignant cells. Studies on various N,N'-diarylthiourea derivatives have consistently shown their ability to trigger apoptotic pathways in cancer cells. For instance, certain halogenated phenylthiourea (B91264) analogs have been observed to be potent inducers of late-stage apoptosis in colon cancer cell lines. nih.gov One study on 1,3-disubstituted thiourea derivatives demonstrated that compounds with halogen substitutions on the phenyl ring were particularly effective at inducing apoptosis. nih.gov

Similarly, a novel synthetic 1,3-phenyl bis-thiourea compound, known as "41J," was found to be cytotoxic to a range of cancer cell lines at nanomolar concentrations, with cell death occurring via apoptosis following a prolonged mitotic arrest. nih.govelsevierpure.com Furthermore, research on other diarylthiourea compounds has revealed that they can initiate an intrinsic apoptotic pathway, leading to the activation of key executioner enzymes like caspase-3, which is essential for the dismantling of the cell. mdpi.com Given that this compound shares the core diarylthiourea structure, it is highly probable that it also induces apoptosis in cancer cells, likely through similar intrinsic pathways involving caspase activation. The bromophenyl moiety may further enhance this pro-apoptotic activity.

Modulation of Cell Cycle Progression by this compound

Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Many thiourea-based compounds have been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases and preventing their replication.

Inhibition of Cellular Proliferation and Growth Mechanisms by this compound

The ability to inhibit the proliferation and growth of cancer cells is a hallmark of effective anticancer agents. Thiourea derivatives have demonstrated significant anti-proliferative effects across a variety of cancer cell lines. mdpi.com The cytotoxic effects of these compounds are often dose-dependent, with higher concentrations leading to a greater reduction in cell viability.

Research on N,N'-diarylthiourea derivatives has shown their potential to suppress cell multiplication and modify cancer cell metabolism, ultimately leading to cell death. mdpi.com The structural diversity of thiourea derivatives allows for the targeting of specific molecular pathways involved in cancer progression, such as the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the modulation of cancer cell signaling pathways. mdpi.com The presence of a bromophenyl group in this compound is significant, as halogenated compounds often exhibit enhanced biological activities. It is therefore plausible that this compound effectively inhibits the proliferation and growth of cancer cells through mechanisms similar to its structural analogs.

Enzyme Inhibition Kinetics and Mechanistic Elucidation of this compound

Enzymes play crucial roles in various cellular processes, and their inhibition is a key strategy in cancer therapy. Thiourea and its derivatives have been identified as inhibitors of several important enzymes.

Identification of Specific Enzyme Targets of this compound

While the specific enzyme targets of this compound have not been explicitly identified in the literature, studies on related compounds provide strong indications of potential targets. A prominent target for many thiourea derivatives is the Epidermal Growth Factor Receptor (EGFR), a protein tyrosine kinase that plays a critical role in cell growth and proliferation. jppres.comnih.gov Inhibition of EGFR signaling can halt tumor progression. Several N-phenylthiourea derivatives have been shown to act as EGFR inhibitors. jppres.com

Another potential target is the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis but has also been explored in the context of cancer therapy. Phenylthiourea itself is a known inhibitor of tyrosinase. drugbank.com Furthermore, some thiourea derivatives have been found to inhibit other enzymes such as acetylcholinesterase (AChE) and α-glucosidase, although the relevance of these to anticancer activity is less direct. juniperpublishers.com The synthesis of a copper(II) complex with a related compound, 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, suggests that the bromophenylthiourea scaffold can coordinate with metal ions, which could be relevant for inhibiting metalloenzymes. mdpi.com Based on this evidence, EGFR and other kinases are plausible primary targets for this compound in an anticancer context.

Mode and Type of Enzyme Inhibition by this compound

The mode and type of enzyme inhibition can vary among different thiourea derivatives and their targets. For instance, a study on a compound related to the bromophenyl chemical class, 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e] nih.govjuniperpublishers.comthiazin-2-yl)-N-(2-Bromophenyl) Acetamide, demonstrated non-competitive inhibition against α-glucosidase and α-amylase. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.

Conversely, kinetic studies of other inhibitors have revealed different mechanisms. For example, some α-glucosidase inhibitors have been shown to act through competitive inhibition. researchgate.net Given the lack of direct experimental data for this compound, its precise mode and type of enzyme inhibition remain to be elucidated. However, based on the diverse mechanisms observed for related compounds, it could potentially act as a competitive, non-competitive, or mixed-type inhibitor depending on the specific enzyme target. Further enzymatic assays and kinetic studies are necessary to determine the exact inhibitory profile of this compound.

Molecular Targets and Cellular Pathways Affected by this compound

Detailed studies elucidating the specific molecular targets and cellular pathways directly modulated by this compound are not extensively documented. However, research on closely related diarylthiourea compounds can offer potential, though not definitive, insights into its likely mechanisms of action.

Receptor Binding and Ligand-Target Interaction Studies of this compound

Interaction of this compound with Nucleic Acids (DNA/RNA)

There is a lack of specific studies investigating the direct interaction of this compound with DNA or RNA. The interaction of small molecules with nucleic acids is a key mechanism for many anticancer drugs. nih.gov Research on other classes of thiourea derivatives, such as thiosemicarbazones, has shown that they can bind to and stabilize specific DNA structures like G-quadruplexes, which are found in telomeric regions. nih.gov These interactions can lead to cytotoxic effects in cancer cells. nih.gov Similarly, some iridium(III) complexes containing phosphine (B1218219) ligands have been shown to interact with DNA through intercalation and groove binding. nih.gov Without dedicated research, any potential interaction between this compound and nucleic acids remains speculative.

Modulation of Protein Function and Expression by this compound

Direct evidence for the modulation of protein function and expression by this compound is not available. The broader class of thiourea derivatives has been shown to influence various proteins and enzymatic pathways. For example, some thiourea derivatives have been investigated as inhibitors of topoisomerase II DNA gyrase, an enzyme crucial for DNA replication in bacteria. nih.gov Additionally, certain thiourea compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net A study on a copper(II) complex of a related compound, 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, showed it acted as a dual inhibitor of DNA gyrase and topoisomerase IV from Staphylococcus aureus. nih.gov While this points to the potential of brominated phenylthioureas to target such enzymes, it does not provide direct evidence for the activity of this compound itself.

Data on Related Compounds

To provide some context within the diarylthiourea class, the following table includes information on the synthesis of a related compound, as specific biological activity data for this compound is not available.

| Compound Name | Synthetic Method | Reference |

| 1-(3-Bromophenyl)thiourea | Refluxing 3-bromoaniline (B18343) with potassium thiocyanate (B1210189) in the presence of concentrated HCl. | nih.gov |

It is important to reiterate that this compound is structurally different from this compound.

Based on a thorough review of the available scientific literature, there is a significant lack of specific research on the biological activity and mechanistic details of this compound. While the broader family of thiourea derivatives exhibits a wide array of interesting biological properties, these findings cannot be directly and accurately extrapolated to this specific compound without dedicated experimental investigation. The fields of receptor binding, nucleic acid interaction, and protein modulation for this compound remain largely unexplored, presenting an open area for future research.

Future Directions and Advanced Research Perspectives on N 3 Bromophenyl N Phenyl Thiourea

Exploration of Uncharted Mechanistic Pathways and Therapeutic Potentials

The thiourea (B124793) scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs with a wide array of pharmacological properties. rsc.org Derivatives of thiourea have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. nih.govmdpi.com Specifically, N-(3-Bromophenyl)-N-phenyl-Thiourea, as a disubstituted thiourea derivative, holds considerable promise for the exploration of novel therapeutic applications. Future research should systematically investigate its potential against a wider range of biological targets.